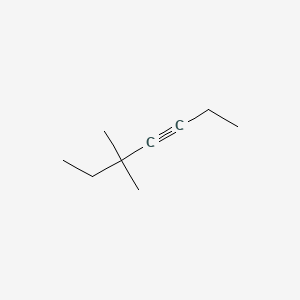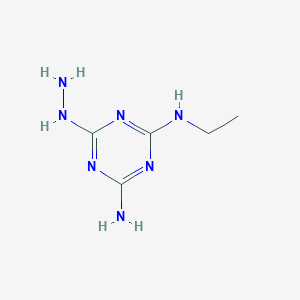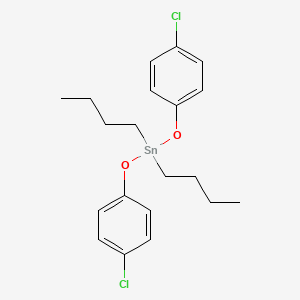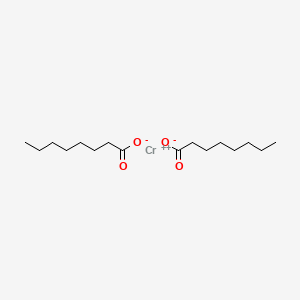
Platinum--titanium (8/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum–titanium (8/1) is a bimetallic compound composed of platinum and titanium in an 8:1 ratio. This compound is of significant interest due to its unique properties, which combine the excellent chemical stability and catalytic activity of platinum with the corrosion resistance and cost-effectiveness of titanium. These attributes make it a valuable material in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of platinum–titanium (8/1) can be achieved through several methods, including explosive welding, electroplating, and chemical vapor deposition. Explosive welding involves joining platinum foil and titanium sheet through localized melting and intense mechanical mixing, resulting in a straight metallurgical reaction layer . Electroplating involves depositing a platinum coating on a titanium substrate under controlled plating conditions . Chemical vapor deposition can also be used to produce a platinum-coated titanium plate, although this method may introduce oxide phases that could affect performance .
Industrial Production Methods: In industrial settings, the production of platinum–titanium (8/1) often involves the use of magnetron sputtering to create a titanium film, followed by electrochemical deposition of platinum. This method allows for the fabrication of electrodes with high catalytic activity and efficiency . The process is environmentally friendly and cost-effective, as it can utilize platinum-containing wastes for electrodeposition .
化学反応の分析
Types of Reactions: Platinum–titanium (8/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, platinum nanoparticles on titanium oxide can catalyze the conversion of benzyl alcohols to ethers under specific conditions . Additionally, platinum-decorated titanium dioxide nanosheets exhibit efficient photoelectrocatalytic hydrogen evolution reactions .
Common Reagents and Conditions: Common reagents used in reactions involving platinum–titanium (8/1) include hydrogen peroxide for oxidation reactions and sodium borohydride for reduction reactions. The conditions for these reactions typically involve controlled temperatures and pressures to optimize the catalytic activity of the compound .
Major Products: The major products formed from reactions involving platinum–titanium (8/1) depend on the specific reaction conditions and substrates used. For example, the oxidation of benzyl alcohols can yield benzaldehydes or ethers, while hydrogen evolution reactions produce hydrogen gas .
科学的研究の応用
Platinum–titanium (8/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including hydrogen evolution and oxidation reactions . In biology and medicine, platinum–titanium (8/1) is explored for its potential in drug delivery systems and as a component in biomedical implants due to its biocompatibility and corrosion resistance . In industry, it is utilized in the production of electrodes for electrochemical processes and as a coating material for enhancing the durability and performance of various components .
作用機序
The mechanism of action of platinum–titanium (8/1) involves its catalytic properties, which are primarily attributed to the platinum component. Platinum acts as a catalyst by facilitating the transfer of electrons in redox reactions, thereby lowering the activation energy required for these reactions to occur . The titanium component provides structural support and enhances the overall stability and durability of the compound. The combination of these elements results in a highly efficient and robust catalyst for various chemical processes.
類似化合物との比較
Platinum–titanium (8/1) can be compared to other bimetallic compounds such as platinum–ruthenium and platinum–palladium. While all these compounds exhibit excellent catalytic properties, platinum–titanium (8/1) stands out due to its superior corrosion resistance and cost-effectiveness . Additionally, titanium-based compounds, such as titanium dioxide, are known for their photocatalytic properties, which can be further enhanced by the addition of platinum .
List of Similar Compounds:- Platinum–ruthenium
- Platinum–palladium
- Titanium dioxide
- Titanium–nickel
特性
CAS番号 |
12166-04-0 |
|---|---|
分子式 |
Pt8Ti |
分子量 |
1608.5 g/mol |
IUPAC名 |
platinum;titanium |
InChI |
InChI=1S/8Pt.Ti |
InChIキー |
CWECTMYMRQNQRP-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







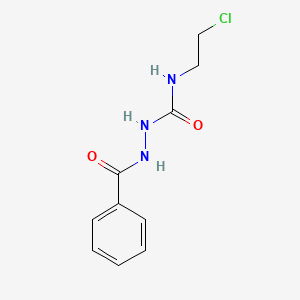
![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)


